

1-Ethoxymethyl-2-iodoimidazole physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethoxymethyl-2-iodoimidazole**

Cat. No.: **B114127**

[Get Quote](#)

An In-depth Technical Guide to 1-Ethoxymethyl-2-iodoimidazole

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Ethoxymethyl-2-iodoimidazole**, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide combines verified data with predicted properties and representative experimental protocols adapted from analogous imidazole compounds.

Core Physical and Chemical Properties

1-Ethoxymethyl-2-iodoimidazole is a substituted imidazole derivative. The presence of the ethoxymethyl group at the N1 position and an iodine atom at the C2 position dictates its reactivity and potential applications, particularly as a building block in organic synthesis and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for **1-Ethoxymethyl-2-iodoimidazole**.

Property	Value	Source
Molecular Formula	C ₆ H ₉ IN ₂ O	[1] [2]
Molecular Weight	252.05 g/mol	[1]
CAS Number	146697-87-2	[1]
Melting Point	51-52 °C	[3]
Boiling Point	296.2 °C (at 760 mmHg, Predicted)	[3]
Density	1.81 g/cm ³ (Predicted)	[3]
Flash Point	132.9 °C (Predicted)	[3]
Purity	≥95% - 98%	[2] [4]

Spectroscopic and Safety Information

While specific spectra for **1-Ethoxymethyl-2-iodoimidazole** are not readily available in the public domain, typical spectroscopic characteristics can be inferred from related imidazole structures. Safety information is derived from supplier safety data sheets.

Predicted Spectroscopic Data

Spectroscopy	Predicted Features
¹ H NMR	Signals corresponding to the ethoxymethyl protons (triplet and quartet), and imidazole ring protons. The chemical shifts would be influenced by the iodine at the C2 position.
¹³ C NMR	Resonances for the carbons of the ethoxymethyl group and the imidazole ring. The C2 carbon bearing the iodine atom is expected to be significantly shifted.
IR Spectroscopy	Characteristic peaks for C-H, C-N, and C-O stretching and bending vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Safety and Handling

Hazard Statement	Precautionary Statement
Causes skin irritation (H315)	Wear protective gloves/protective clothing/eye protection/face protection (P280)
Causes serious eye irritation (H319)	IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340)
May cause respiratory irritation (H335)	

Storage: Store in a dry, dark, and well-ventilated place.[\[5\]](#)

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **1-Ethoxymethyl-2-iodoimidazole** are not explicitly published. The following sections provide representative methodologies based on standard organic chemistry techniques and protocols for similar imidazole derivatives.

Synthesis of Substituted Imidazoles (General Workflow)

The synthesis of N-alkoxyalkyl-2-iodoimidazoles can generally be approached through a multi-step sequence. The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a compound like **1-Ethoxymethyl-2-iodoimidazole**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **1-Ethoxymethyl-2-iodoimidazole**.

Representative Synthesis Protocol: N-Alkylation and Iodination of Imidazole

Objective: To synthesize **1-Ethoxymethyl-2-iodoimidazole**. This protocol is a hypothetical adaptation based on general procedures for imidazole chemistry.

Materials:

- Imidazole
- Sodium hydride (NaH) or a similar strong base
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Chloromethyl ethyl ether (CEM-Cl)
- Iodine (I₂)
- n-Butyllithium (n-BuLi)

- Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride (NH_4Cl)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

Step 1: N-Ethoxymethylation of Imidazole

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
- Cool the mixture back to 0 °C and add chloromethyl ethyl ether (1.05 equivalents) dropwise.
- Stir the reaction at room temperature overnight.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure to yield crude 1-ethoxymethyl-1H-imidazole.

Step 2: Iodination of 1-Ethoxymethyl-1H-imidazole

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-ethoxymethyl-1H-imidazole (1.0 equivalent) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
- Stir the resulting mixture at -78 °C for 1 hour.
- Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Wash the mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Objective: To purify crude **1-Ethoxymethyl-2-iodoimidazole**.

Materials:

- Crude **1-Ethoxymethyl-2-iodoimidazole**
- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate

- Standard laboratory glassware for chromatography

Procedure:

- Prepare a slurry of silica gel in hexanes and pack a chromatography column.
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine the fractions containing the pure product and remove the solvent under reduced pressure.

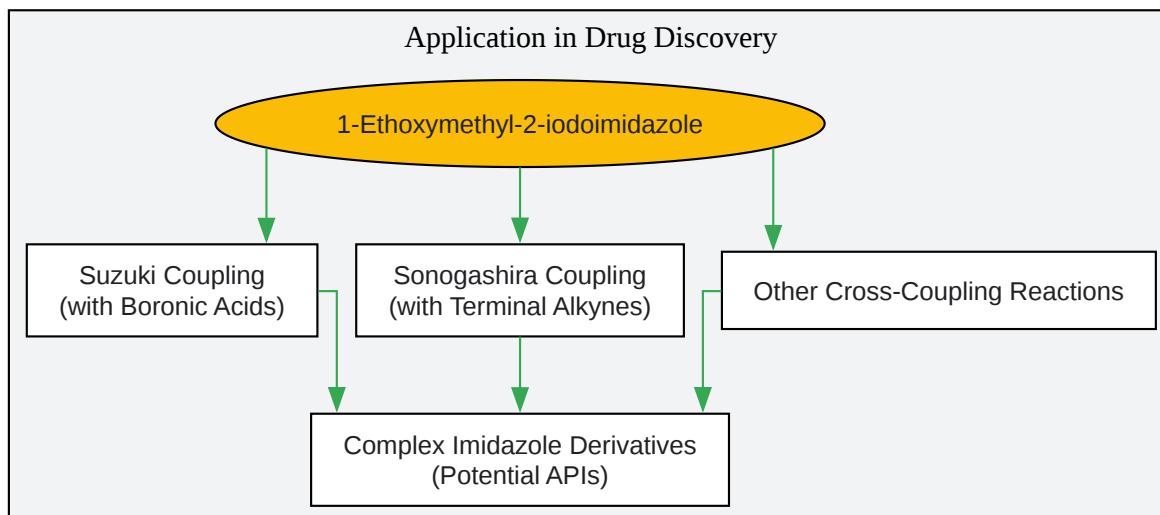
Spectroscopic Analysis Protocol

Objective: To confirm the structure and purity of **1-Ethoxymethyl-2-iodoimidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.

Infrared (IR) Spectroscopy:


- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer, or prepare a KBr pellet.
- Data Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., ESI or EI).

Logical Relationships in Application

While no specific signaling pathways involving **1-Ethoxymethyl-2-iodoimidazole** have been identified in the literature, its structure suggests its primary role as a versatile intermediate in organic synthesis, particularly in the development of more complex pharmaceutical agents. The following diagram illustrates its logical utility.

[Click to download full resolution via product page](#)

Caption: Potential synthetic applications of **1-Ethoxymethyl-2-iodoimidazole** in drug discovery.

The C-I bond is a key functional group that allows for various carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a valuable precursor for creating diverse molecular libraries for screening and lead optimization in drug development programs.

The ethoxymethyl group serves as a protecting group for the imidazole nitrogen, which can be removed under specific conditions if the parent NH-imidazole is desired.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 146697-87-2 Cas No. | 1-(Ethoxymethyl)-2-iodo-1H-imidazole | Apollo [store.apolloscientific.co.uk]
- 5. 1-ETHOXYMETHYL-2-IODOIMIDAZOLE - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [1-Ethoxymethyl-2-iodoimidazole physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114127#1-ethoxymethyl-2-iodoimidazole-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com